

Icariside F2 α -glucosidase inhibitory activity

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Compound Focus: Icariside F2

CAS No.: 115009-57-9

Cat. No.: S3220065

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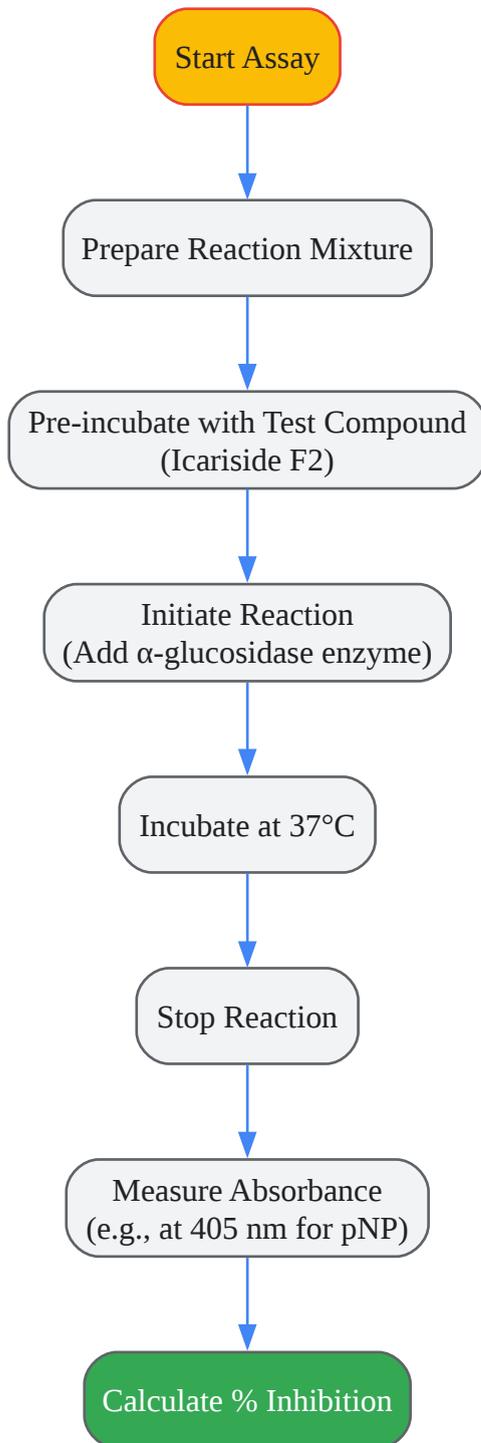
Quantitative Activity Data

The table below summarizes the key data available for **Icariside F2**'s bioactivities:

Bioactivity	Reported Value	Experimental Context / Notes
α-Glucosidase Inhibitory Activity	$4.60 \pm 1.74\%$ to $11.97 \pm 3.30\%$ [1] [2] [3]	Described as "modest" inhibition. The specific concentration at which this range was observed is not provided in the available sources.
NF-κB Inhibitory Activity	$IC_{50} = 16.25 \pm 2.19$ μM [1] [2] [4]	Indicates potent anti-inflammatory potential via NF- κ B pathway inhibition.

Experimental Protocol for α -Glucosidase Inhibition

While the specific protocol used for **Icariside F2** is not detailed in the search results, the *in vitro* α -glucosidase inhibitory assay is a standard method in natural product research [5] [6]. The following workflow and description outline the general procedure that can be adapted for testing **Icariside F2**.



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*Diagram of the general workflow for conducting a typical *in vitro* α -glucosidase inhibitory assay.**

A typical experimental workflow involves the following key steps [5] [6]:

- **Reaction Mixture:** The assay is set up in a buffer (commonly phosphate buffer) at an optimal pH (often around 6.8). A substrate, such as *p*-nitrophenyl- α -D-glucopyranoside (pNPG), is added to the mixture.
- **Pre-incubation:** The test compound (**Icariside F2**) is pre-mixed with the substrate solution.
- **Reaction Initiation:** The enzymatic reaction is started by adding the α -glucosidase enzyme solution.
- **Incubation:** The reaction mixture is incubated at a controlled temperature (typically 37°C) for a fixed period to allow the enzymatic reaction to proceed.
- **Reaction Termination:** The reaction is stopped using an alkaline solution (e.g., sodium carbonate).
- **Measurement:** The amount of *p*-nitrophenol released from the substrate by the enzyme is measured spectrophotometrically (e.g., at 405 nm). A positive control (e.g., acarbose) and a negative control (without inhibitor) are included in parallel.
- **Calculation:** The percentage of enzyme inhibition is calculated using a formula such as: $\% \text{ Inhibition} = [(Abs_{\text{control}} - Abs_{\text{sample}}) / Abs_{\text{control}}] * 100$, where Abs_{control} is the absorbance of the negative control and Abs_{sample} is the absorbance in the presence of the test compound.

Interpretation and Research Context

- **Level of Activity:** The reported inhibitory activity for **Icariside F2** is characterized as "modest" [1] [2]. This suggests its potency is considerably lower than that of known strong inhibitors like quercetin, which has been reported with an IC_{50} of 5.41 $\mu\text{g}/\text{mL}$ in other studies [6].
- **Comparative Activity:** **Icariside F2** was isolated alongside other compounds from *Piper retrofractum* leaves, and **all isolated compounds in that study showed similarly modest activity** [2] [3]. This indicates that while present, the effect may not be unique or highly potent for **Icariside F2** within its natural source.

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References

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